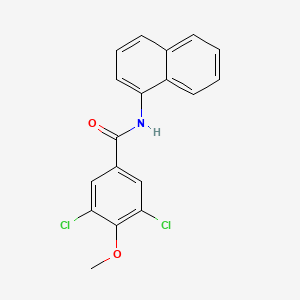
6,7-dimethoxy-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as DMQD and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DMQD is not fully understood. However, it has been suggested that DMQD may inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. DMQD may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
DMQD has been shown to have anti-inflammatory and anti-tumor effects in vitro. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DMQD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMQD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DMQD has been shown to have anti-inflammatory and anti-tumor effects in vitro, which makes it a promising compound for further study. However, there are also limitations to the use of DMQD in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of DMQD. Further research is needed to determine its mechanism of action and its safety and efficacy in vivo. DMQD may also be useful in the treatment of other diseases, such as cardiovascular disease and diabetes. In addition, DMQD may have applications in drug delivery systems and as a tool for studying certain biological processes.
Conclusion:
In conclusion, DMQD is a synthetic compound that has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor effects in vitro and may be useful in the treatment of neurodegenerative diseases. DMQD has several advantages for use in lab experiments, but more research is needed to determine its safety and efficacy in vivo. There are several future directions for the study of DMQD, and it may have applications in drug delivery systems and as a tool for studying certain biological processes.
Synthesemethoden
DMQD can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosgene. Another method involves the reaction of 4-methoxyphenylhydrazine with 3,4-dimethoxybenzaldehyde, followed by cyclization with phosgene. These methods have been successfully used to synthesize DMQD in the laboratory.
Wissenschaftliche Forschungsanwendungen
DMQD has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor activity in vitro. DMQD has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, DMQD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-6-4-10(5-7-11)19-16(20)12-8-14(23-2)15(24-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHQKAFERTVHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)

![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)


